Cannabigerol diacetate

Description

Properties

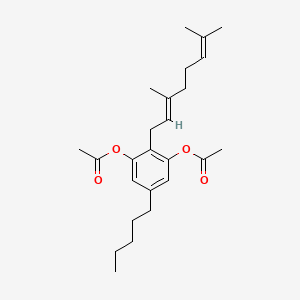

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylphenyl] acetate |

InChI |

InChI=1S/C25H36O4/c1-7-8-9-13-22-16-24(28-20(5)26)23(25(17-22)29-21(6)27)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+ |

InChI Key |

CQXYYVMHDFTWJQ-XMHGGMMESA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C/C=C(\C)/CCC=C(C)C)OC(=O)C |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)CC=C(C)CCC=C(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cannabigerol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cannabigerol (B157186) diacetate (CBG diacetate), an acetylated derivative of the non-psychoactive phytocannabinoid cannabigerol (CBG). This document details the chemical synthesis, purification, and analytical characterization of CBG diacetate, offering valuable experimental protocols and data for researchers in cannabinoid chemistry and drug development.

Introduction

Cannabigerol (CBG) is a pivotal precursor in the biosynthesis of other major cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1] Exhibiting a range of therapeutic potentials, such as anti-inflammatory, neuroprotective, and antibacterial properties, CBG is a subject of growing scientific interest.[2] Acetylation of cannabinoids is a common chemical modification aimed at altering their physicochemical properties, potentially enhancing stability and bioavailability.[3] Cannabigerol diacetate, the di-acetylated form of CBG, represents a novel compound for investigation with potential for modified biological activity. This guide outlines the methodology for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of cannabigerol. This process involves the reaction of the two phenolic hydroxyl groups of CBG with an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270).

Experimental Protocol: Acetylation of Cannabigerol

This protocol is based on established methods for the acetylation of phenols and cannabinoids.[4][5]

Materials:

-

Cannabigerol (CBG)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cannabigerol (1.0 eq) in anhydrous pyridine (5-10 mL per gram of CBG) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.5-3.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (CBG) is no longer visible.

-

Work-up:

-

Quench the reaction by the slow addition of methanol (B129727) to consume excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the diacetate from any mono-acetylated byproducts and other impurities.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₄ | [7] |

| Molecular Weight | 400.6 g/mol | [7] |

| Appearance | Expected to be a colorless oil or white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra are essential for the characterization of this compound.

Expected ¹H NMR Spectral Features:

-

Disappearance of Phenolic Protons: The signals corresponding to the two phenolic hydroxyl protons of CBG will be absent in the spectrum of the diacetate.

-

Appearance of Acetyl Protons: Two new singlets are expected in the upfield region (around δ 2.0-2.3 ppm), each integrating to 3 protons, corresponding to the two acetyl methyl groups.

-

Shifts in Aromatic Protons: The chemical shifts of the aromatic protons are expected to shift slightly downfield due to the electronic effect of the newly formed ester groups.

-

Other Protons: The signals for the geranyl and pentyl side chains will be present, with potential minor shifts in their chemical shifts compared to the parent CBG molecule.

Expected ¹³C NMR Spectral Features:

-

Appearance of Carbonyl Carbons: Two new signals are expected in the downfield region (around δ 168-172 ppm) corresponding to the carbonyl carbons of the two acetate groups.

-

Appearance of Acetyl Methyl Carbons: Two new signals are expected in the upfield region (around δ 20-22 ppm) corresponding to the methyl carbons of the acetate groups.

-

Shifts in Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly those directly attached to the oxygen atoms, will be significantly affected by the acetylation.

Table of Predicted ¹H and ¹³C NMR Data (based on general knowledge of cannabinoid and acetate NMR spectra):

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.4 - 6.8 | 110 - 125 |

| Olefinic CH (Geranyl) | 5.0 - 5.3 | 120 - 140 |

| CH₂ (Geranyl, allylic) | ~3.3 | ~26 |

| CH₂ (Pentyl, benzylic) | ~2.5 | ~36 |

| CH₃ (Acetyl) | 2.0 - 2.3 (two singlets) | 20 - 22 |

| C=O (Acetyl) | - | 168 - 172 |

| Aromatic C-O | - | 145 - 155 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (400.6 g/mol ).[7]

-

Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion, a characteristic fragmentation of acetate esters. Sequential loss of two ketene molecules would result in a fragment ion corresponding to the mass of CBG. Further fragmentation would likely follow the known fragmentation pathways of CBG, involving cleavage of the geranyl side chain.[8][9]

Table of Expected Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 400.26 | [M]⁺ (Exact Mass for C₂₅H₃₆O₄) |

| 358 | [M - CH₂CO]⁺ |

| 316 | [M - 2(CH₂CO)]⁺ (Corresponding to CBG) |

| 231 | Fragment from cleavage of the geranyl side chain |

Biological Context: Signaling Pathways of Cannabigerol

While the specific biological activity of this compound is yet to be fully elucidated, it is hypothesized to act as a prodrug of CBG, potentially with altered pharmacokinetics. The biological effects of CBG are mediated through its interaction with various signaling pathways. Understanding these pathways provides a framework for investigating the potential therapeutic applications of its derivatives.

CBG has been shown to interact with the endocannabinoid system, although its affinity for CB1 and CB2 receptors is lower than that of THC.[2] Its primary anti-inflammatory effects are thought to be mediated through the modulation of other targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and transient receptor potential (TRP) channels.

The following diagram illustrates a simplified signaling pathway for the anti-inflammatory action of CBG.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmabinoid.eu [pharmabinoid.eu]

- 4. researchgate.net [researchgate.net]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Cannabigerol-Diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available scientific data exists for Cannabigerol-diacetate (CBG-diacetate). This guide synthesizes the available information and, where data is absent, provides information on the parent compound, Cannabigerol (CBG), for comparative and contextual purposes. All information pertaining to CBG is explicitly identified as such.

Introduction

Cannabigerol-diacetate (CBG-diacetate), also known as CBG-O, is a semi-synthetic derivative of Cannabigerol (CBG), a naturally occurring, non-psychoactive cannabinoid found in the Cannabis sativa plant. The addition of two acetyl groups to the CBG molecule is purported to enhance its stability and bioavailability, potentially amplifying its therapeutic effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of CBG-diacetate, alongside a discussion of the biological activities of its parent compound, CBG, to inform further research and development.

Chemical and Physical Properties

Quantitative data for CBG-diacetate is sparse. The following tables summarize the available information for CBG-diacetate and its parent compound, CBG.

Table 1: Chemical Properties of CBG-diacetate and CBG

| Property | CBG-diacetate | CBG |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentyl-1,3-phenylene diacetate | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-pentylbenzene-1,3-diol[[“]] |

| Synonyms | CBG-O, CBG diacetate | Cannabigerol |

| CAS Number | 1040411-87-7[2] | 25654-31-3[3] |

| Molecular Formula | C25H36O4[2] | C21H32O2[3] |

| Molecular Weight | 400.6 g/mol [2] | 316.48 g/mol [3] |

| Purity | ≥95%[2] | ≥98% (HPLC)[3] |

Table 2: Physical Properties of CBG-diacetate and CBG

| Property | CBG-diacetate | CBG |

| Physical State | Not specified (likely an oil or crystalline solid) | White to off-white crystalline solid or powder[3] |

| Melting Point | Not specified | ~52–54°C[3] |

| Boiling Point | Not specified | >200°C (decomposes)[3] |

| Solubility | Acetonitrile: 10 mg/mL[2] | Insoluble in water; soluble in ethanol, methanol (B129727), oils, and organic solvents[3] |

| Storage | -20°C[2] | Store in a tightly sealed, light-resistant container in a cool, dry environment[3] |

| Stability | ≥ 1 year at -20°C[2] | Light- and air-sensitive; stable under nitrogen/inert gas[3] |

Biological Activity and Signaling Pathways (Based on CBG)

Currently, there is a lack of specific in vitro and in vivo studies on the biological activity and signaling pathways of CBG-diacetate. However, commercial sources claim that acetylation enhances the interaction of CBG with cannabinoid receptors CB1 and CB2, potentially leading to increased potency and bioavailability.[4] These claims have not yet been substantiated by peer-reviewed scientific research.

The biological activity of the parent compound, CBG, has been more extensively studied. CBG is known to interact with multiple molecular targets, suggesting a complex pharmacological profile.[[“]][5]

Key signaling interactions of CBG include:

-

Cannabinoid Receptors: CBG is a partial agonist at both CB1 and CB2 receptors, with a reported stronger affinity for the CB2 receptor.[[“]][5]

-

Other Receptors: CBG also interacts with various other receptor systems, including:

-

Enzyme Inhibition: CBG has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[[“]][5]

The diagram below illustrates the known signaling pathways of the parent compound, CBG.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and analysis of CBG-diacetate are not widely published. The following sections outline general methodologies that can be adapted for research on CBG-diacetate.

Synthesis of CBG-diacetate (Acetylation of CBG)

The synthesis of CBG-diacetate involves the acetylation of CBG. A general procedure for the acetylation of cannabinoids is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve Cannabigerol (CBG) in a suitable solvent, such as toluene (B28343) or dichloromethane.

-

Addition of Acetylating Agent: Add an excess of an acetylating agent, such as acetic anhydride, to the solution. A catalytic amount of a strong acid, like sulfuric acid, or a base, like pyridine, can be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is quenched with water or a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the excess acetic anhydride.

-

Extraction: The product is extracted into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure CBG-diacetate.

The following diagram illustrates a generalized workflow for the synthesis and purification of CBG-diacetate.

Analytical Methods

The characterization and quantification of CBG-diacetate can be achieved using standard analytical techniques employed for cannabinoids.

4.2.1 High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid), is a common mobile phase system.

-

Detection: A Diode-Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered before injection.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: As CBG-diacetate is already acetylated, derivatization may not be necessary, unlike for native cannabinoids with free hydroxyl groups. However, silylation can be performed to improve chromatographic behavior.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used, and the resulting fragmentation pattern can be used for identification.

The following diagram outlines a general workflow for the analytical characterization of CBG-diacetate.

Conclusion and Future Directions

CBG-diacetate is an intriguing semi-synthetic cannabinoid with potential for enhanced stability and bioavailability compared to its parent compound, CBG. However, the current body of scientific literature on its specific chemical, physical, and biological properties is exceedingly limited. To fully understand the therapeutic potential of CBG-diacetate, further research is imperative.

Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Determination of fundamental properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

In Vitro and In Vivo Pharmacological Studies: Elucidation of the binding affinities of CBG-diacetate for cannabinoid and other receptors, and assessment of its functional activity in cellular and animal models.

-

Pharmacokinetic and Bioavailability Studies: Comparative studies to validate the claims of enhanced bioavailability of CBG-diacetate over CBG.

-

Toxicology and Safety Assessment: Thorough evaluation of the safety profile of CBG-diacetate.

A deeper understanding of these aspects will be crucial for the advancement of CBG-diacetate as a potential therapeutic agent and for guiding its development in the pharmaceutical and life sciences sectors.

References

- 1. consensus.app [consensus.app]

- 2. caymanchem.com [caymanchem.com]

- 3. CBG Isolate – Cannabigerol, ≥98% - SYNTHETIKA [synthetikaeu.com]

- 4. pharmabinoid.eu [pharmabinoid.eu]

- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabigerol - Wikipedia [en.wikipedia.org]

A Comparative Analysis of the Stability Profiles of Cannabigerol (CBG) and Cannabigerol Diacetate (CBG-O)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability profiles of Cannabigerol (CBG) and its acetylated derivative, Cannabigerol Diacetate (CBG-O). The information herein is curated for professionals in research and pharmaceutical development to inform formulation, storage, and handling protocols.

Introduction and Rationale

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to other major cannabinoids like THC and CBD[1][2]. Its therapeutic potential is a subject of growing interest, with preclinical findings suggesting antioxidant, anti-inflammatory, and neuroprotective properties[1]. However, like many phenolic compounds, CBG is susceptible to environmental degradation, primarily through oxidation, which can impact its potency and shelf-life[3][4].

To address these stability challenges, synthetic derivatives such as this compound (CBG-O or CBG-diacetate) have been developed. CBG-O is an acetylated form of CBG, a chemical modification designed to enhance stability, resist environmental degradation, and potentially improve bioavailability[5]. Acetylation masks the reactive phenolic hydroxyl groups of CBG, which are the primary sites of oxidation. This guide will compare the known stability of CBG with the projected stability of CBG-O based on fundamental chemical principles and data from analogous compounds.

Chemical Structures and Properties

The key structural difference between CBG and CBG-O is the conversion of the two phenolic hydroxyl groups on the resorcinol (B1680541) core of CBG into acetate (B1210297) esters. This modification significantly alters the molecule's chemical reactivity.

Figure 1: Chemical structures of Cannabigerol (CBG) and this compound (CBG-O).

Comparative Stability Profiles

The stability of a cannabinoid is influenced by factors such as light, heat, oxygen, and pH[4]. Forced degradation studies, which expose a drug substance to stress conditions like high heat, humidity, light, and a range of pH, are essential for identifying degradation pathways[6][7].

CBG, with its free phenolic hydroxyl groups, is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light (photolysis)[3][4]. This can lead to the formation of various degradation byproducts, including corresponding quinones[3].

CBG-O is chemically designed to be more resistant to oxidation. The acetylation of the hydroxyl groups protects them from oxidative attack. Therefore, CBG-O is expected to exhibit significantly lower degradation under oxidative and photolytic stress compared to CBG, leading to a longer shelf life and better preservation of potency[5].

Thermal degradation of CBG has been observed to occur at approximately 150°C[8]. While specific data for CBG-O is not widely available, the ester linkages are generally stable at moderate temperatures. However, very high heat can cause degradation of both compounds.

A critical difference in the stability profiles lies in their behavior across the pH spectrum. CBG is relatively stable in neutral and mildly acidic solutions. In contrast, CBG-O, as an ester, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it back to CBG and acetic acid. This is a crucial consideration for the formulation of liquid preparations. While this hydrolysis can be a liability in a formulation, it is the intended mechanism for its action as a prodrug in vivo, where bodily enzymes hydrolyze the acetate groups to release the active CBG.

Quantitative Data Summary

While direct, peer-reviewed comparative stability studies are limited, the following tables summarize known data for CBG and provide a chemically-informed projection for CBG-O. These projections are based on the established principles of acetylated phenols.

Table 1: Projected Comparative Stability under Forced Degradation Conditions

| Stress Condition | Cannabigerol (CBG) | This compound (CBG-O) (Projected) | Primary Degradation Pathway |

|---|---|---|---|

| Oxidative (H₂O₂) | Moderate to High Degradation | Low Degradation | Oxidation of phenolic groups |

| Photolytic (UV/Vis Light) | Moderate Degradation[6] | Low Degradation | Photo-oxidation[3] |

| Thermal (60°C) | Low to Moderate Degradation | Low Degradation | General decomposition |

| Acidic (0.1 M HCl) | Low Degradation | Moderate Degradation | Hydrolysis of ester groups |

| Basic (0.1 M NaOH) | Low Degradation | High Degradation | Hydrolysis of ester groups |

Experimental Protocols

To evaluate and confirm the stability profiles outlined above, a comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines[6].

This protocol provides a framework for comparing the stability of CBG and CBG-O.

-

Materials:

-

CBG isolate (>99% purity)

-

CBG-diacetate isolate (>99% purity)

-

HPLC-grade solvents (acetonitrile, methanol (B129727), water)

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%)

-

Class A glassware

-

-

Sample Preparation:

-

Prepare stock solutions of CBG and CBG-O in methanol at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

-

-

Stress Conditions: [9]

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the methanolic solution at 60°C, protected from light, for 7 days.

-

Photolytic Degradation: Expose the methanolic solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analytical Method (Stability-Indicating HPLC-UV):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid)[12]. A typical starting point is 75:25 acetonitrile:water[11].

-

Flow Rate: 1.0 - 1.5 mL/min[11].

-

Detection Wavelength: ~214-220 nm[11].

-

Analysis: At specified time points, neutralize the acidic and basic samples. Inject all samples into the HPLC system. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control. Identify and quantify major degradation products.

Visualizations: Pathways and Workflows

The following diagram illustrates how the acetylation of CBG alters its stability characteristics.

References

- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. broughton-group.com [broughton-group.com]

- 5. pharmabinoid.eu [pharmabinoid.eu]

- 6. Process Validation and Stability Testing of Cannabigerol - Cannabigerol API [cbg-api.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. The Origin and Biomedical Relevance of Cannabigerol [mdpi.com]

- 9. ijrpp.com [ijrpp.com]

- 10. cannabissciencetech.com [cannabissciencetech.com]

- 11. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Dawn of Acetylated Cannabinoids: A Technical Guide to Their Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cannabinoid research is in a perpetual state of evolution, driven by the quest for novel compounds with unique therapeutic potential. A significant recent development in this field is the emergence of semi-synthetic acetylated cannabinoids. These molecules, modified from naturally occurring cannabinoids like THC and CBD, are gaining attention for their distinct pharmacokinetic profiles, acting as prodrugs that are metabolized in the body to their active parent compounds.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, purification, and analytical characterization of these novel acetylated cannabinoids, with a focus on THC-O-acetate and CBD-di-acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into their biological significance.

Discovery and Rationale for Acetylation

The concept of acetylating cannabinoids is not entirely new, with early investigations into THC acetate (B1210297) dating back several decades.[4] However, the recent surge in interest is largely attributable to the evolving legal landscape of cannabis and the continuous search for compounds with improved therapeutic properties. The primary rationale behind acetylation is the prodrug strategy, which aims to enhance the pharmacokinetic properties of a parent drug.[5][6][7] By adding an acetyl group, the polarity of the cannabinoid molecule is altered, which can potentially influence its absorption, distribution, metabolism, and excretion (ADME).[8] For instance, THC-O-acetate is synthesized from THC and is hypothesized to be more bioavailable, leading to a delayed onset but potentially more potent and longer-lasting effects upon metabolic conversion back to THC in the body.[2][3] Similarly, CBD-di-acetate is a derivative of cannabidiol, created through the acetylation of its hydroxyl groups.[9]

Synthesis of Acetylated Cannabinoids

The synthesis of acetylated cannabinoids is primarily achieved through a chemical process involving the reaction of a parent cannabinoid with an acetylating agent, most commonly acetic anhydride (B1165640).[2] This reaction can be performed with or without a catalyst.

Experimental Protocol: Synthesis of THC-O-acetate

This protocol is based on methodologies described in publicly available patents and scientific literature.

Materials:

-

Decarboxylated cannabis oil (containing a high concentration of Δ8- or Δ9-THC)

-

Acetic anhydride

-

Sulfuric acid (optional, as a catalyst)

-

Nitrogen gas

-

Heating mantle with magnetic stirrer

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, combine the decarboxylated cannabis oil with an excess of acetic anhydride. A common ratio is 1:2.5 (w/v) of oil to acetic anhydride.

-

If using a catalyst, slowly add a few drops of concentrated sulfuric acid to the mixture while stirring in an ice bath.

-

Flush the flask with nitrogen gas to create an inert atmosphere.

-

Attach the reflux condenser and heat the mixture to 120-130°C with continuous stirring.

-

Maintain the reflux for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, containing THC-O-acetate, unreacted acetic anhydride, and byproducts, is then ready for purification.

Experimental Protocol: Synthesis of CBD-di-acetate

Materials:

-

Cannabidiol (CBD) isolate

-

Acetic anhydride

-

Pyridine (B92270) (as a catalyst and solvent)

-

Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the CBD isolate in pyridine in a round bottom flask.

-

Slowly add an excess of acetic anhydride to the solution while stirring.

-

Flush the flask with nitrogen gas.

-

Allow the reaction to proceed at room temperature with continuous stirring for several hours, or gently heat to accelerate the process.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, the crude CBD-di-acetate mixture is ready for purification.

Purification of Acetylated Cannabinoids

Purification is a critical step to remove unreacted reagents, byproducts, and other impurities. Common techniques include distillation and Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Experimental Protocol: Purification using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Materials:

-

Crude acetylated cannabinoid mixture

-

Hexane or other suitable non-polar solvent

-

Saturated sodium chloride (brine) solution

-

Deionized water

-

Separatory funnel

Procedure:

-

Dissolve the crude reaction mixture in a non-polar solvent like hexane.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of deionized water and shake vigorously to wash the organic layer. Allow the layers to separate and discard the aqueous layer.

-

Repeat the water wash.

-

Add a saturated brine solution to the separatory funnel and shake. This helps to break any emulsions and further remove water-soluble impurities.

-

Separate and collect the organic layer containing the acetylated cannabinoid.

-

The solvent can then be removed under reduced pressure to yield the purified product.

Distillation

Fractional distillation under reduced pressure can be employed to further purify the acetylated cannabinoids to a high degree, separating them from other less volatile or more volatile impurities.

Analytical Characterization

Accurate identification and quantification of novel acetylated cannabinoids are essential for both research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For cannabinoid analysis, derivatization is often employed to improve chromatographic properties, though it is not strictly necessary for acetylated cannabinoids as the polar hydroxyl group is already capped.

Typical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280°C |

| Oven Program | Start at 150°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for detecting and quantifying cannabinoids in complex matrices without the need for derivatization.

Typical LC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole |

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained during the synthesis and analysis of acetylated cannabinoids. Note that actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis Yield and Purity of Acetylated Cannabinoids

| Cannabinoid | Starting Material | Typical Yield (%) | Purity (%) |

| THC-O-acetate | Δ9-THC Distillate | 85-95 | >95 |

| CBD-di-acetate | CBD Isolate | 90-98 | >98 |

Table 2: Analytical Characterization Data

| Compound | Retention Time (GC-MS) (min) | Key Mass Fragments (m/z) | Retention Time (LC-MS/MS) (min) | MRM Transitions (m/z) |

| THC-O-acetate | ~15.2 | 356, 314, 299, 231 | ~5.8 | 357.2 -> 315.2, 357.2 -> 231.1 |

| CBD-di-acetate | ~14.9 | 398, 356, 314, 271 | ~5.5 | 399.2 -> 357.2, 399.2 -> 273.1 |

Biological Activity and Signaling Pathways

The primary mechanism of action for acetylated cannabinoids is their function as prodrugs.[1][2] In the body, they are metabolized by enzymes, such as esterases, which cleave the acetyl group, releasing the parent cannabinoid (e.g., THC or CBD).[9] The pharmacological effects are therefore primarily attributable to the parent compound's interaction with the endocannabinoid system.

Interaction with Cannabinoid Receptors

THC, the active metabolite of THC-O-acetate, is a partial agonist of both the CB1 and CB2 receptors. The CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of THC. CB2 receptors are primarily located in the immune system and peripheral tissues and are involved in modulating inflammation and immune responses. The binding of THC to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

CBD, the active metabolite of CBD-di-acetate, has a more complex pharmacological profile. It has a low affinity for CB1 and CB2 receptors but can act as a negative allosteric modulator of CB1 receptors. CBD's therapeutic effects are thought to be mediated through its interaction with multiple other targets, including serotonin (B10506) receptors, vanilloid receptors (TRPV1), and by inhibiting the enzymatic degradation of the endocannabinoid anandamide.

Downstream Signaling Pathways

The activation of CB1 and CB2 receptors by cannabinoids like THC leads to the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP).[10] This, in turn, affects the activity of protein kinase A (PKA) and downstream gene expression. Cannabinoid receptor activation also modulates ion channels, typically inhibiting calcium channels and activating potassium channels, which leads to a reduction in neuronal excitability and neurotransmitter release.

Furthermore, cannabinoids can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[11][12][13] CBD has also been shown to influence MAPK and other signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.[11][13][14]

Visualizations

Diagrams of Key Processes

Caption: General workflow for the synthesis and purification of acetylated cannabinoids.

Caption: Step-by-step protocol for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

References

- 1. grokipedia.com [grokipedia.com]

- 2. utah.gov [utah.gov]

- 3. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]

- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 5. Pro-drugs for indirect cannabinoids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An effective prodrug strategy to selectively enhance ocular exposure of a cannabinoid receptor (CB1/2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 10. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility of Cannabigerol Diacetate: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of Cannabigerol Diacetate (CBGA-d) in Common Laboratory Solvents, Providing Essential Data and Methodologies for Scientific Research and Pharmaceutical Development.

This technical guide offers a comprehensive overview of the solubility of this compound (CBGA-d), a synthetic derivative of the non-psychoactive cannabinoid Cannabigerol (CBG). As interest in the therapeutic potential of cannabinoids continues to grow, understanding the physicochemical properties of their derivatives is paramount for researchers, scientists, and professionals in drug development. This document provides available quantitative solubility data, a detailed experimental protocol for determining solubility, and visual workflows to aid in laboratory practices.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound is limited in publicly available literature. However, by compiling direct measurements and utilizing data from structurally similar cannabinoid acetates, this guide presents a valuable resource for laboratory applications.

The following table summarizes the known and estimated solubility of this compound in a range of common laboratory solvents. It is critical to note that where direct data for CBGA diacetate is unavailable, data for Δ⁹-tetrahydrocannabinol acetate (B1210297) (Δ⁹-THC-O) is provided as a comparable reference, given its structural similarity as a cannabinoid acetate.

| Solvent | Chemical Formula | Polarity Index | Solubility of CBGA diacetate (mg/mL) | Notes |

| Acetonitrile (B52724) | CH₃CN | 5.8 | 10 [1] | Direct experimental data. |

| Ethanol | C₂H₅OH | 4.3 | ~35 | Estimated based on the solubility of Δ⁹-THC acetate[2]. |

| Methanol | CH₃OH | 5.1 | ~30 | Estimated based on the solubility of Δ⁹-THC acetate[2]. |

| Isopropanol | C₃H₈O | 3.9 | Soluble | Expected to be soluble based on the solubility of other cannabinoids, but quantitative data is not available. |

| Acetone | C₃H₆O | 5.1 | Soluble | General knowledge suggests cannabinoids are soluble in acetone, but specific data for the diacetate is unavailable. |

| Hexane (B92381) | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | As a non-polar solvent, hexane is expected to be a poor solvent for the relatively more polar CBGA diacetate. |

| Chloroform | CHCl₃ | 4.1 | Soluble | Cannabinoids are generally soluble in chlorinated solvents, but quantitative data for CBGA diacetate is not available. |

Experimental Protocol: Determination of Solubility via Shake-Flask Method and HPLC Analysis

To empower researchers to determine the precise solubility of this compound in their specific laboratory conditions, this section provides a detailed experimental protocol. This method, combining the classical shake-flask technique with the precision of High-Performance Liquid Chromatography (HPLC), is a gold standard for solubility determination.[3][4][5][6][7][8][9]

Materials and Equipment

-

This compound (CBGA-d) of known purity

-

Selected laboratory solvents (e.g., ethanol, methanol, acetonitrile) of HPLC grade or higher

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[4]

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of CBGA diacetate and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of CBGA diacetate to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a precise volume of the selected solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the appropriate mobile phase. A common wavelength for the detection of cannabinoids is 220 nm.[10]

-

Inject the prepared calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the diluted samples from the solubility experiment.

-

Record the peak area for each sample.

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of CBGA diacetate in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of CBGA diacetate in the tested solvent at the specified temperature.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: High-level overview of the solubility determination workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance [mdpi.com]

- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Cannabigerol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is gaining significant interest within the scientific community for its therapeutic potential. Its precursor, Cannabigerolic acid (CBGA), is the foundational compound from which other major cannabinoids like THC and CBD are synthesized in the Cannabis sativa plant.[1][2] The acetylation of cannabinoids, such as the formation of Cannabigerol diacetate (CBGA-diacetate), is a chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its stability and bioavailability. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, leveraging established methodologies used for the assessment of CBG and other cannabinoids. While specific experimental data for CBGA-diacetate is not yet widely available in published literature, the protocols and assays detailed herein are directly applicable to its evaluation.

This technical guide outlines key in vitro assays to characterize the cytotoxic, anti-inflammatory, and receptor engagement profile of this compound. It includes detailed experimental protocols, data presentation tables with representative data from CBG studies, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Representative In Vitro Bioactivity of Cannabigerol (CBG)

The following tables summarize quantitative data for Cannabigerol (CBG) from various in vitro studies. These serve as a benchmark for the expected data output when screening this compound.

Table 1: Cytotoxicity of Cannabigerol (CBG) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | MTT | 12.3 (24h) | [3] |

| A2780/CP70 (cisplatin-resistant) | Ovarian Carcinoma | MTT | 10.5 (24h) | [3] |

| Caov-3 | Ovarian Cancer | MTT | >50 (weak inhibition) | [4] |

| Glioblastoma Stem Cells (patient-derived) | Glioblastoma | Viability Assay | 84 ± 15.3 | [5] |

| Primary Glioblastoma Cells (patient-derived) | Glioblastoma | Viability Assay | 100 ± 15.3 | [5] |

Table 2: Anti-inflammatory Activity of Cannabigerol (CBG) and Cannabigerolic Acid (CBGA)

| Assay | Cell Line/System | Target | Test Compound | Concentration | % Inhibition | Reference |

| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | COX-1 | CBG | 2.5 x 10⁻⁵ M | >30% | [1] |

| COX-2 | CBG | 2.5 x 10⁻⁵ M | >30% | [1] | ||

| COX-1 | CBGA | 6.25 x 10⁻⁵ M | >30% | [1] | ||

| COX-2 | CBGA | 6.25 x 10⁻⁵ M | >30% | [1] | ||

| Cytokine Production (TNF-α) | Polarized Macrophages (from THP-1) | TNF-α | CBG | 7.5 mg/L | 32% | [6] |

Table 3: Receptor Binding Affinity of Cannabigerol (CBG)

| Receptor | Assay Type | System | Ki (nM) | Reference |

| CB1 | Radioligand Binding | Mouse brain membranes | 381 | [1] |

| CB2 | Radioligand Binding | CHO cells | 2600 | [1] |

| CB1 | Homogeneous Time Resolved Fluorescence | HEK-293T cells | 152 | [7] |

| CB2 | Homogeneous Time Resolved Fluorescence | HEK-293T cells | 152 | [7] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A2780, Caov-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Cytokine Quantification by ELISA

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Phorbol-12-myristate-13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Human TNF-α and IL-6 ELISA kits

-

24-well plates

-

Plate reader

Procedure:

-

Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Receptor Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol assesses the binding affinity of this compound to cannabinoid receptors (CB1 and CB2).[8]

Materials:

-

HEK-293T cells expressing human CB1 or CB2 receptors

-

Fluorescently labeled cannabinoid ligand (e.g., a derivative of CP-55,940)

-

This compound

-

Assay buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Harvest the transfected HEK-293T cells and resuspend them in the assay buffer.

-

Assay Plate Preparation: Add the fluorescently labeled ligand, varying concentrations of unlabeled this compound (competitor), and the cell suspension to the wells of a 384-well plate.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Fluorescence Measurement: Measure the HTRF signal using a plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The decrease in the HTRF signal with increasing concentrations of this compound indicates competitive binding. The Ki value, representing the binding affinity of the compound, can be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

Potential Anti-inflammatory Signaling Pathway of Cannabigerol Derivatives

General Workflow for In Vitro Screening of this compound

The in vitro screening methodologies outlined in this technical guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and receptor engagement profile, researchers can gain valuable insights into its therapeutic potential. The provided protocols and representative data for CBG serve as a practical starting point for these investigations. Further studies will be necessary to fully elucidate the pharmacological profile of this compound and to determine if the diacetylated form offers advantages over its parent compound, Cannabigerol.

References

- 1. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of Cannabigerol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, direct experimental data from the thermogravimetric analysis (TGA) of Cannabigerol (B157186) diacetate (CBGA-d) is not available in peer-reviewed literature. The following guide is a projection based on the known thermal properties of its parent compound, Cannabigerol (CBG), related cannabinoids, and acetylated organic molecules. The experimental protocols and data are provided as a robust framework for future investigations.

Introduction

Cannabigerol diacetate (CBGA-d) is a semi-synthetic derivative of Cannabigerol (CBG), a non-psychoactive phytocannabinoid. The addition of two acetyl groups can alter the molecule's polarity, bioavailability, and thermal stability. Thermogravimetric analysis is a critical technique for characterizing the thermal stability and decomposition profile of novel compounds like CBGA-d. This guide outlines a comprehensive approach to the TGA of CBGA-d, including a detailed experimental protocol, predicted thermal behavior, and relevant biological pathways for context.

Predicted Thermal Decomposition Profile of this compound

The thermal decomposition of CBGA-d is hypothesized to occur in distinct stages, influenced by the lability of the acetate (B1210297) groups and the thermal degradation of the core cannabigerol structure.

-

Stage 1: Deacetylation. The initial mass loss is expected to correspond to the removal of the two acetyl groups. This process is likely to begin at a lower temperature than the degradation of the parent CBG molecule.

-

Stage 2: Decomposition of the Cannabigerol Backbone. Following deacetylation, the remaining CBG molecule will degrade. Studies on CBG suggest its thermal degradation occurs at approximately 150°C.[1]

Based on the thermal behavior of similar compounds, a plausible thermogravimetric profile for CBGA-d is summarized below.

Data Presentation

The anticipated quantitative data from a TGA experiment on this compound is presented in the tables below.

Table 1: Predicted Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 120 - 180 | ~21.5% | Loss of two acetyl groups. |

| 2 | 180 - 350 | ~75% | Decomposition of the CBG backbone. |

| Residue | >350 | ~3.5% | Residual char. |

Table 2: Key Decomposition Temperatures (Predicted)

| Parameter | Temperature (°C) |

| Onset Temperature (Tonset) - Stage 1 | ~120°C |

| Peak Decomposition Temperature (Tpeak) - Stage 1 | ~160°C |

| Onset Temperature (Tonset) - Stage 2 | ~180°C |

| Peak Decomposition Temperature (Tpeak) - Stage 2 | ~280°C |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for organic compounds.[2][3][4]

4.1 Materials and Instrumentation

-

Sample: this compound (purity ≥98%)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles.

-

Purge Gas: High-purity nitrogen (99.999%).

4.2 Sample Preparation

-

Ensure the CBGA-d sample is in a dry, powdered form.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

-

Record the exact initial mass of the sample.

4.3 TGA Instrument Parameters

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Purge Gas:

-

Set the nitrogen flow rate to 20 mL/min to maintain an inert atmosphere. This prevents oxidative degradation.

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature.

-

4.4 Post-Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rate of mass loss (Tpeak).

-

Determine the onset temperature (Tonset) for each decomposition stage.

Visualizations

5.1 Experimental Workflow

The logical flow of the proposed TGA experiment is illustrated below.

Caption: A flowchart of the thermogravimetric analysis experimental workflow.

5.2 Biological Context: Biosynthesis of Cannabigerolic Acid (CBGA)

Since CBGA-d is a derivative of CBG, understanding the biosynthesis of its precursor, Cannabigerolic Acid (CBGA), provides essential biological context.[5][6][7]

Caption: The enzymatic synthesis of Cannabigerolic Acid (CBGA).

5.3 Pharmacological Context: Signaling Targets of Cannabigerol (CBG)

The potential pharmacological activity of CBGA-d is likely related to the known targets of its parent compound, CBG.[8][9][[“]][11]

References

- 1. The Origin and Biomedical Relevance of Cannabigerol [mdpi.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. epfl.ch [epfl.ch]

- 4. azom.com [azom.com]

- 5. grokipedia.com [grokipedia.com]

- 6. cbd-alchemy.com [cbd-alchemy.com]

- 7. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Cannabigerol Diacetate in Pharmaceutical Matrices using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cannabigerol (B157186) diacetate (CBGA-d) in pharmaceutical formulations. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The assay was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput analysis in drug development and quality control environments.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid from the Cannabis sativa plant, which has garnered significant interest for its potential therapeutic properties. Cannabigerol diacetate (CBGA-d) is a synthetic acetylated derivative of CBG, designed to potentially enhance its stability and bioavailability. Accurate and reliable quantification of CBGA-d in various formulations is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a comprehensive protocol for a validated LC-MS/MS method for the determination of CBGA-d.

Experimental

Materials and Reagents

-

This compound (CBGA-d) reference standard

-

Internal Standard (IS) (e.g., CBG-d9 or a structurally similar stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Blank pharmaceutical matrix (e.g., placebo formulation)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

-

LC System: Standard UHPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI)

Chromatographic Conditions

The chromatographic separation was achieved on a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.6 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 60 |

| 7.0 | 90 |

| 7.1 | 90 |

| 9.0 | 60 |

| 13.0 | 60 |

Mass Spectrometer Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

Note: The exact m/z values for CBGA-d need to be determined based on its chemical formula. Assuming a molecular weight of approximately 400.5 g/mol for the diacetate form of CBG (C25H36O4), the protonated molecule [M+H]+ would be around m/z 401.5. Fragmentation would likely involve the loss of the acetyl groups. The following are hypothetical values and should be optimized experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| CBGA-d | 401.5 | 341.5 | 100 | 20 |

| CBGA-d | 401.5 | 193.2 | 100 | 35 |

| IS | User Defined | User Defined | 100 | User Defined |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the CBGA-d reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

Calibration Curve Standards: Spike the appropriate blank pharmaceutical matrix with the working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the blank matrix in the same manner.

Sample Preparation Protocol

-

Accurately weigh or measure a portion of the sample containing CBGA-d.

-

Add a known volume of the internal standard solution.

-

Perform a protein precipitation extraction by adding three volumes of cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (60% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The chromatographic conditions ensured good separation of CBGA-d from potential matrix interferences. The use of a stable isotope-labeled internal standard compensated for any variability in sample preparation and instrument response. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.

Visualizations

Caption: Experimental workflow for CBGA-d quantification.

Conclusion

A robust and reliable LC-MS/MS method for the quantification of this compound in pharmaceutical matrices has been developed and validated. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with this novel cannabinoid derivative.

Application Note and Protocol for HPLC-UV Purity Analysis of Cannabigerol-Diacetate (CBG-Diacetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG) is a non-psychoactive cannabinoid from Cannabis sativa garnering significant interest for its potential therapeutic properties. CBG is often chemically modified, such as through acetylation to form Cannabigerol-Diacetate (CBG-diacetate), to potentially alter its bioavailability and efficacy. Ensuring the purity of such derivatives is critical for research and development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the quantitative purity analysis of CBG-diacetate. This method is designed to separate CBG-diacetate from its primary potential impurities, including residual CBG, mono-acetylated intermediates, and other related cannabinoids.

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC-UV system, and analyzing the acquired data to determine the purity of a CBG-diacetate sample.

Materials and Reagents

-

CBG-diacetate reference standard (>99% purity)

-

Cannabigerol (CBG) reference standard (>99% purity)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic acid, LC-MS grade

-

Methanol (B129727), HPLC grade (for sample preparation)

-

0.22 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatographic Conditions

The following table summarizes the optimized HPLC-UV parameters for the purity analysis of CBG-diacetate.

| Parameter | Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm and 275 nm |

Note on UV Detection: A primary wavelength of 220 nm is recommended for high sensitivity to cannabinoids.[1][2] A secondary wavelength of 275 nm can also be monitored, as it may offer improved sensitivity for certain impurities and can be useful for peak purity assessment with a PDA detector.[3][4]

Preparation of Standard Solutions

-

Primary Standard Stock Solution (CBG-diacetate): Accurately weigh approximately 10 mg of CBG-diacetate reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Impurity Standard Stock Solution (CBG): Accurately weigh approximately 10 mg of CBG reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Prepare a working standard solution containing CBG-diacetate at a concentration of 100 µg/mL and CBG at a concentration of 10 µg/mL by diluting the stock solutions with methanol. This mixed standard will be used to confirm the retention times of the analyte and key impurity.

-

Calibration Standards: Prepare a series of calibration standards by diluting the primary standard stock solution with methanol to concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation

-

Accurately weigh approximately 10 mg of the CBG-diacetate sample to be analyzed.

-

Dissolve the sample in 10 mL of methanol to achieve a nominal concentration of 1 mg/mL.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered solution 10-fold with methanol to a final concentration of 100 µg/mL for analysis.

Data Analysis and Purity Calculation

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.

-

Integrate the peak area of CBG-diacetate and all impurity peaks in the sample chromatogram.

-

Calculate the purity of the CBG-diacetate sample using the area percent method, as shown in the equation below.

Purity (% w/w) = (Area of CBG-diacetate Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve can be constructed using the prepared calibration standards to determine the concentration of CBG-diacetate in the sample.

Data Presentation

The quantitative results from the HPLC-UV analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: Example Purity Analysis Results for a CBG-Diacetate Sample

| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | CBG | 4.5 | 15,000 | 0.5% |

| 2 | Unknown Impurity 1 | 5.2 | 9,000 | 0.3% |

| 3 | CBG-monoacetate | 6.8 | 24,000 | 0.8% |

| 4 | CBG-diacetate | 8.1 | 2,940,000 | 98.0% |

| 5 | Unknown Impurity 2 | 9.3 | 12,000 | 0.4% |

| Total | 3,000,000 | 100.0% |

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow of the HPLC-UV purity analysis for CBG-diacetate.

Caption: Workflow for CBG-diacetate purity analysis.

Conclusion

The described HPLC-UV method provides a robust and reliable approach for determining the purity of CBG-diacetate. This protocol is suitable for quality control in research and development settings, ensuring the integrity of the compound for further studies. The method is specific for the separation of CBG-diacetate from its likely impurities, offering a clear and quantifiable assessment of sample purity.

References

Application Notes and Protocols for the Derivatization of Cannabigerol (CBG) and its Acetylated Form for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid from Cannabis sativa. As the biosynthetic precursor to other major cannabinoids, CBG is of significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and antibacterial effects. Accurate and sensitive quantification of CBG and its derivatives, such as the synthetically produced Cannabigerol diacetate (CBG-diacetate), is crucial for research, drug development, and quality control.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of cannabinoids. However, the polar nature of CBG, owing to its two phenolic hydroxyl groups, can lead to poor chromatographic peak shape and thermal degradation in the high-temperature environment of the GC inlet. Derivatization, a process of chemically modifying the analyte, is often essential to improve its volatility, thermal stability, and chromatographic performance. This application note provides detailed protocols for the derivatization of CBG for GC-MS analysis and discusses considerations for the analysis of its acetylated form, CBG-diacetate.

Principles of Derivatization for Cannabinoids

The primary goal of derivatizing cannabinoids like CBG for GC-MS analysis is to replace the active hydrogens on the phenolic hydroxyl groups with less polar, more thermally stable moieties. The most common derivatization technique employed for cannabinoids is silylation .

Silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group, which replaces the active hydrogen of the hydroxyl groups. This process significantly increases the volatility of the cannabinoid and reduces its polarity, leading to improved peak shape and sensitivity. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocols

Protocol 1: Silylation of Cannabigerol (CBG) for GC-MS Analysis

This protocol outlines the silylation of CBG using BSTFA with 1% TMCS.

Materials:

-

Cannabigerol (CBG) standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, ethyl acetate)

-

GC vials (2 mL) with inserts

-

Micropipettes

-

Heating block or oven

-

Vortex mixer

-

Internal Standard (IS) solution (e.g., CBD-d3), if quantitative analysis is desired

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of CBG in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or ethanol).

-

For calibration standards, prepare a series of dilutions from the stock solution to achieve the desired concentration range (e.g., 0.2 to 2 µg/mL).[1][2]

-

For unknown samples, perform an appropriate extraction to isolate the cannabinoid fraction. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried extract or a known volume of the standard solution (evaporated to dryness), add 120 µL of BSTFA with 1% TMCS and 80 µL of anhydrous pyridine.[3]

-

If using an internal standard for quantification, add a known amount at this stage.

-